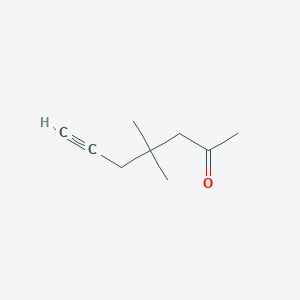

4,4-Dimethyl-6-heptyn-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

17520-15-9 |

|---|---|

Molecular Formula |

C9H14O |

Molecular Weight |

138.21 g/mol |

IUPAC Name |

4,4-dimethylhept-6-yn-2-one |

InChI |

InChI=1S/C9H14O/c1-5-6-9(3,4)7-8(2)10/h1H,6-7H2,2-4H3 |

InChI Key |

PXIVGHUHGWWZJQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(C)(C)CC#C |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity Profiles of 4,4 Dimethyl 6 Heptyn 2 One

Reactivity of the Terminal Alkyne Functionality

While general principles of ketone and alkyne reactivity are well-established in organic chemistry, the request for "detailed research findings" and "scientifically accurate content" that "strictly adheres to the provided outline" for this specific and complex molecule cannot be fulfilled without dedicated studies. The available information does not support the creation of an authoritative article on the thermolytic decomposition or specific reaction pathways of 4,4-Dimethyl-6-heptyn-2-one.

Therefore, it is not possible to generate the requested article with the required level of scientific detail and specificity at this time.

Electrophilic Addition Reactions to the Triple Bond

Electrophilic addition reactions to the terminal alkyne of this compound follow established mechanisms for alkynes, though the regioselectivity can be influenced by the electronic nature of the carbonyl group and steric factors. libretexts.orgchemistrysteps.com

Hydrohalogenation: The addition of hydrogen halides (HX) to the triple bond typically follows Markovnikov's rule, where the hydrogen atom adds to the terminal carbon (C-7) and the halide adds to the more substituted carbon (C-6). libretexts.orgjove.com This proceeds through a vinyl carbocation intermediate, which is stabilized by the adjacent alkyl group. chemistrysteps.comyoutube.com The presence of the electron-withdrawing ketone group can influence the stability of this intermediate. A second addition of HX can occur to form a gem-dihalide. jove.com

Halogenation: The addition of halogens (X₂) such as Br₂ or Cl₂ across the triple bond leads to the formation of dihaloalkenes. The reaction can proceed through a cyclic halonium ion intermediate, similar to alkenes, resulting in anti-addition to form the E-isomer. libretexts.org Further addition can occur to yield a tetrahaloalkane.

Hydration: Acid-catalyzed hydration (e.g., with H₂SO₄, H₂O, HgSO₄) of the terminal alkyne follows Markovnikov's rule, leading to the formation of an enol intermediate where the hydroxyl group adds to the more substituted carbon (C-6). libretexts.orglibretexts.org This enol rapidly tautomerizes to the more stable ketone, resulting in the formation of a diketone, 4,4-dimethylheptane-2,6-dione. chemistrysteps.com

| Reagent | Expected Major Product | Governing Principle |

|---|---|---|

| HBr | 6-Bromo-4,4-dimethyl-6-hepten-2-one | Markovnikov's Rule |

| Br₂ | (E)-6,7-Dibromo-4,4-dimethyl-6-hepten-2-one | Anti-addition via halonium ion |

| H₂O, H₂SO₄, HgSO₄ | 4,4-Dimethylheptane-2,6-dione | Markovnikov hydration and keto-enol tautomerism |

[3+2] Cycloaddition Chemistry and Related Pericyclic Reactions

The terminal alkyne of this compound is a valuable substrate for [3+2] cycloaddition reactions, most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC): This highly efficient "click" reaction involves the coupling of the terminal alkyne with an organic azide (B81097) in the presence of a copper(I) catalyst to form a 1,2,3-triazole. nih.govrsc.orgrsc.org The reaction is known for its high regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. nih.govrsc.orgrsc.org The mechanism is believed to involve the formation of a copper(I) acetylide intermediate, which then reacts with the azide. nih.govrsc.org The reaction proceeds under mild conditions and tolerates a wide range of functional groups, making it a powerful tool for chemical biology and materials science. nih.govnih.gov The rate of the CuAAC reaction can be influenced by the nature of the alkyne, with electron-deficient alkynes sometimes showing enhanced reactivity. nih.gov

| Feature | Description |

|---|---|

| Regioselectivity | Exclusively forms the 1,4-disubstituted 1,2,3-triazole. nih.govrsc.orgrsc.org |

| Catalyst | Typically a copper(I) source, such as CuI or generated in situ from a copper(II) salt and a reducing agent. nih.gov |

| Reaction Conditions | Mild, often at room temperature, and can be performed in various solvents, including water. wikipedia.org |

Transition Metal-Catalyzed Transformations Involving this compound

The terminal alkyne functionality allows this compound to participate in a variety of powerful carbon-carbon bond-forming reactions catalyzed by transition metals. mdpi-res.commdpi.com

Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction couples the terminal alkyne of this compound with aryl or vinyl halides. wikipedia.orgnih.govorganic-chemistry.org The reaction is highly regioselective, occurring exclusively at the terminal alkyne. libretexts.org The standard catalytic cycle involves the oxidative addition of the halide to the palladium(0) complex, followed by transmetalation with the copper(I) acetylide of this compound, and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. wikipedia.orgyoutube.com

Other Cross-Coupling Reactions: While the Sonogashira coupling is the most common, other cross-coupling reactions like the Negishi coupling (using an organozinc reagent) could also be employed to functionalize the terminal alkyne. nih.gov The regioselectivity in these reactions is generally high for terminal alkynes. nih.govnih.govrsc.org

Alkyne Metathesis: This process involves the scrambling of alkyne fragments catalyzed by high-oxidation-state metal alkylidyne complexes, typically of molybdenum or tungsten. acs.orgacs.org For a terminal alkyne like this compound, self-metathesis would lead to the formation of a symmetrical internal alkyne (1,8-bis(4,4-dimethyl-2-oxobutyl)-4-octyne) and ethylene. Cross-metathesis with an internal alkyne would yield a new internal alkyne. The development of well-defined catalysts has significantly improved the functional group tolerance of this reaction. nih.gov

Oligomerization: Transition metal catalysts, including those based on ruthenium, can promote the oligomerization of terminal alkynes. nih.gov The product distribution (dimers, trimers, polymers) is highly dependent on the catalyst, ligands, and reaction conditions.

While this compound itself lacks a suitably positioned second functional group for direct intramolecular cyclization, it can be a precursor to substrates for such reactions. For instance, if the ketone were converted to an enol ether or an enamine, the resulting enyne could undergo cycloisomerization. Gold and platinum catalysts are particularly effective in catalyzing the cycloisomerization of enynes. acs.orgwikipedia.org

Stereochemical Control in Reactions Involving the Functional Groups of this compound

The prochiral ketone in this compound allows for stereoselective transformations to create a chiral center at C-2.

Asymmetric Reduction of the Ketone: The ketone can be reduced to a secondary alcohol using various chiral reducing agents, leading to the formation of (R)- or (S)-4,4-dimethyl-6-heptyn-2-ol. acs.orgacs.org Commonly used methods include CBS (Corey-Bakshi-Shibata) reduction with a chiral oxazaborolidine catalyst and borane (B79455), or transfer hydrogenation with a chiral ruthenium or rhodium catalyst. sci-hub.stresearchgate.net The enantiomeric excess of the product is highly dependent on the choice of catalyst and reaction conditions. sci-hub.st The steric bulk of the gem-dimethyl group can influence the facial selectivity of the hydride attack.

Stereoselective Nucleophilic Addition to the Ketone: The addition of organometallic reagents (e.g., Grignard or organolithium reagents) to the ketone will generate a tertiary alcohol. mdpi.com The stereochemical outcome of such additions can be predicted using models like the Felkin-Ahn model. paulbracher.com The large steric bulk of the gem-dimethyl group adjacent to the carbonyl will strongly direct the incoming nucleophile to the less hindered face of the carbonyl, leading to a high degree of diastereoselectivity if a new chiral center is formed. libretexts.orglibretexts.org The presence of a chelating metal ion can also influence the stereochemical outcome. paulbracher.comdiva-portal.org

| Reaction | Reagent/Catalyst Type | Product | Key Stereochemical Consideration |

|---|---|---|---|

| Asymmetric Reduction | Chiral oxazaborolidine (CBS) catalyst, Borane | Enantioenriched 4,4-dimethyl-6-heptyn-2-ol | Facial selectivity of hydride attack directed by the chiral catalyst. sci-hub.st |

| Nucleophilic Addition | Organometallic reagents (e.g., Grignard) | Tertiary alcohol with a new stereocenter | Felkin-Ahn model predicts the direction of nucleophilic attack based on steric hindrance. paulbracher.com |

Advanced Spectroscopic Analysis and Structural Characterization of 4,4 Dimethyl 6 Heptyn 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For 4,4-Dimethyl-6-heptyn-2-one, a combination of 1D and 2D NMR techniques would provide a complete picture of its intricate structure.

Proton (¹H) NMR Spectral Interpretation and Chemical Shift Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the ketone and alkyne functional groups, as well as the steric environment.

A detailed breakdown of the expected ¹H NMR signals is presented below:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| H-1 (CH₃-C=O) | ~2.1 | Singlet | 3H | Protons on a methyl group adjacent to a carbonyl group are deshielded and typically appear as a singlet. |

| H-3 (C=O-CH₂) | ~2.5 | Singlet | 2H | The methylene protons are adjacent to the carbonyl group, resulting in a downfield shift. The absence of adjacent protons leads to a singlet. |

| H-4 (gem-dimethyl) | ~1.1 | Singlet | 6H | The two methyl groups attached to the quaternary carbon are equivalent and shielded, appearing as a single, strong singlet. |

| H-5 (CH₂-C≡) | ~2.2 | Doublet | 2H | These methylene protons are adjacent to the alkyne and are coupled to the terminal alkyne proton (H-7). |

| H-7 (≡C-H) | ~1.9 | Triplet | 1H | The terminal alkyne proton is coupled to the adjacent methylene protons (H-5), resulting in a triplet. |

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Backbone Assignment

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal.

The predicted chemical shifts for the carbon atoms are as follows:

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C-1 (CH₃) | ~30 | The methyl carbon of the acetyl group is relatively deshielded due to the adjacent carbonyl. |

| C-2 (C=O) | ~208 | The carbonyl carbon is highly deshielded and appears significantly downfield. |

| C-3 (CH₂) | ~55 | The methylene carbon adjacent to the carbonyl group is deshielded. |

| C-4 (quaternary C) | ~35 | The quaternary carbon is in a relatively shielded environment. |

| C-4 gem-dimethyl (CH₃)₂ | ~25 | The carbons of the gem-dimethyl groups are shielded. |

| C-5 (CH₂) | ~20 | The methylene carbon adjacent to the alkyne is in a shielded environment. |

| C-6 (≡C) | ~80 | The internal sp-hybridized carbon of the alkyne. |

| C-7 (≡CH) | ~70 | The terminal sp-hybridized carbon of the alkyne. |

Advanced 2D NMR Techniques (e.g., HMQC, COSY) for Connectivity Determination

To definitively establish the connectivity within the this compound molecule, 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HMQC) and Correlation Spectroscopy (COSY) would be employed.

COSY: A COSY spectrum would reveal the coupling between adjacent protons. Key correlations expected would be between the methylene protons at C-5 and the terminal alkyne proton at C-7.

HMQC/HSQC: An HMQC or HSQC spectrum would show correlations between each proton and the carbon to which it is directly attached. This would confirm the assignments made in the 1D ¹H and ¹³C NMR spectra. For instance, the signal for the H-1 protons would correlate with the C-1 carbon signal.

Vibrational Spectroscopy (FT-IR, FT-Raman) in Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational isomers.

Characteristic Absorptions of Ketone and Alkyne Moieties

The FT-IR and FT-Raman spectra of this compound would be dominated by the characteristic vibrational modes of its ketone and terminal alkyne functionalities.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy |

| C=O (Ketone) | Stretching | ~1715 | Strong in FT-IR |

| C≡C (Alkyne) | Stretching | ~2120 | Weak to medium in FT-IR, Strong in FT-Raman |

| ≡C-H (Alkyne) | Stretching | ~3300 | Sharp, strong in FT-IR |

| C-H (sp³) | Stretching | 2850-3000 | Medium to strong in FT-IR and FT-Raman |

The strong C=O stretching absorption in the FT-IR spectrum is a definitive indicator of the ketone group. The terminal alkyne is characterized by the sharp ≡C-H stretch around 3300 cm⁻¹ and the C≡C stretch around 2120 cm⁻¹. The C≡C stretching vibration is often weak in the IR spectrum but gives a strong signal in the Raman spectrum due to the change in polarizability during the vibration.

Investigation of Molecular Conformations through Vibrational Signatures

While this compound has a relatively flexible acyclic structure, different rotational isomers (conformers) may exist. These conformers could potentially be distinguished by subtle shifts in the vibrational frequencies of the C-C skeletal modes and the CH₂ rocking and twisting vibrations in the fingerprint region (below 1500 cm⁻¹) of the FT-IR and FT-Raman spectra. A detailed conformational analysis would likely require computational modeling to predict the vibrational spectra of different stable conformers and compare them with experimental data. However, at room temperature, it is expected that the molecule would exist as a mixture of rapidly interconverting conformers, leading to broadened spectral bands.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, with the molecular formula C₉H₁₄O, the exact mass can be calculated and experimentally verified. This precise mass measurement is crucial for distinguishing it from other compounds that may have the same nominal mass but different elemental compositions.

The theoretical monoisotopic mass of this compound is 138.104465066 Da. nih.gov HRMS analysis would be expected to yield an experimental mass that is extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental formula of C₉H₁₄O.

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₄O |

| Theoretical Exact Mass (Da) | 138.104465 |

| Expected Adduct [M+H]⁺ | 139.1121 |

Note: The data in this table is theoretical and represents the expected values in an HRMS experiment.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govbrjac.com.br It is exceptionally useful for assessing the purity of a sample and analyzing the components of a mixture. brjac.com.brgcms.cz In the context of this compound, a sample would first be vaporized and passed through a GC column, where it separates from any impurities based on boiling point and column interactions. The separated components then enter the mass spectrometer for detection and identification.

A typical GC-MS analysis of a pure sample of this compound would show a single major peak in the total ion chromatogram (TIC) at a specific retention time. The presence of other peaks would indicate impurities. The mass spectrum corresponding to the main peak would display the molecular ion (M⁺) and characteristic fragment ions, confirming the identity of the compound.

Table 2: Illustrative GC-MS Data for a Purity Analysis of this compound

| Retention Time (min) | Peak Area (%) | Tentative Identification | Key Mass Fragments (m/z) |

|---|---|---|---|

| 8.54 | 99.5 | This compound | 138, 123, 95, 81, 43 |

| 7.21 | 0.3 | Impurity A | (Varies) |

Note: This table is illustrative. Retention times and specific impurities would depend on the synthetic route and analytical conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. tanta.edu.eglibretexts.org The wavelengths of absorption and their intensities provide valuable information about the electronic structure of a molecule, particularly the presence of chromophores and conjugation.

This compound possesses two primary chromophores: the carbonyl group (C=O) of the ketone and the carbon-carbon triple bond (C≡C) of the alkyne. Crucially, these two functional groups are not conjugated; they are separated by a saturated, quaternary carbon atom. This lack of conjugation significantly influences the compound's UV-Vis spectrum.

The electronic transitions expected for this molecule are:

n → π* Transition : This transition involves the excitation of a non-bonding electron (n) from the oxygen atom of the carbonyl group to an anti-bonding π* orbital. pharmatutor.orgcutm.ac.injove.com For unconjugated ketones, this is a symmetry-forbidden transition, resulting in a weak absorption band at a relatively long wavelength. libretexts.orgjove.com

π → π* Transition : This transition involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. pharmatutor.orgjove.com Both the carbonyl and the alkyne groups will exhibit this type of transition. These are typically strong absorptions that occur at shorter wavelengths, often below the 200 nm cutoff of standard spectrophotometers for isolated chromophores. jove.com

Since there is no conjugation between the ketone and the alkyne, the spectrum is expected to be a simple superposition of the absorptions of the individual chromophores, without the significant shift to longer wavelengths (bathochromic shift) that is characteristic of conjugated systems. libretexts.orgjove.com

Table 3: Expected UV-Vis Absorption Data for this compound

| Chromophore | Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| Carbonyl (C=O) | n → π* | ~270-290 | Low (10-100 L mol⁻¹ cm⁻¹) |

| Carbonyl (C=O) | π → π* | ~180-190 | High (>1,000 L mol⁻¹ cm⁻¹) |

Note: The values in this table are typical for non-conjugated ketones and alkynes and represent an approximation for this compound.

Computational Chemistry and Theoretical Investigations of 4,4 Dimethyl 6 Heptyn 2 One

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, providing a balance between accuracy and computational cost for the investigation of molecular systems. For 4,4-Dimethyl-6-heptyn-2-one, DFT calculations can predict a wide range of properties, from its three-dimensional structure to its behavior in chemical reactions.

Optimization of Molecular Geometry and Electronic Structure

The foundational step in the computational analysis of this compound involves the optimization of its molecular geometry. Using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G**), the equilibrium geometry of the molecule corresponding to the minimum on the potential energy surface can be determined. This provides precise information on bond lengths, bond angles, and dihedral angles. While specific experimental data for this compound is scarce, theoretical calculations for similar ketones suggest that the carbonyl group will exhibit a bond length characteristic of a double bond, and the acetylenic moiety will have a linear arrangement of the C≡C-H atoms. The electronic structure, including the distribution of electron density and the energies of molecular orbitals, is also obtained from these calculations.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

|---|---|

| C=O Bond Length | ~1.22 Å |

| C≡C Bond Length | ~1.21 Å |

| C-C≡C Bond Angle | ~178° |

Note: These are illustrative values based on general DFT calculations for similar ketones and acetylenic compounds.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

DFT calculations are instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data for validation of the theoretical model. For this compound, vibrational frequencies corresponding to its infrared (IR) and Raman spectra can be computed. These calculations can aid in the assignment of experimental spectral bands to specific vibrational modes of the molecule. For instance, the characteristic stretching frequencies for the carbonyl (C=O) and alkyne (C≡C) groups are expected to be prominent features in the predicted spectra. Theoretical calculations on similar ketones have shown good agreement with experimental vibrational spectra ekb.egresearchgate.net. Furthermore, NMR chemical shifts can be calculated to aid in the interpretation of ¹H and ¹³C NMR spectra.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| C=O | Stretching | ~1715-1730 |

| C≡C | Stretching | ~2100-2140 |

Note: These are illustrative values based on general DFT calculations for similar ketones and acetylenic compounds.

Elucidation of Reaction Mechanisms, Transition States, and Energy Barriers

A significant application of DFT is in the exploration of reaction mechanisms. For this compound, which possesses multiple reactive sites, DFT can be used to model various transformations, such as nucleophilic addition to the carbonyl carbon or the acetylenic carbons. By mapping the potential energy surface, transition state structures can be located, and the corresponding energy barriers (activation energies) can be calculated. This provides a quantitative understanding of the feasibility and kinetics of different reaction pathways. For example, studies on α,β-unsaturated ketones have utilized DFT to understand their activation in superacidic conditions, revealing the intricate details of protonation and subsequent reactions rsc.org. The insights gained from such studies can be extrapolated to predict the reactivity of this compound in similar chemical environments.

Analysis of Molecular Orbitals (HOMO, LUMO) and Frontier Orbital Theory in Reactivity

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) playing central roles. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. For this compound, the HOMO is likely to be associated with the π-systems of the carbonyl and acetylenic groups, as well as the lone pairs on the oxygen atom. The LUMO is expected to be a π* anti-bonding orbital, primarily localized on the carbonyl and alkyne moieties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity wikipedia.org. A smaller gap generally implies higher reactivity. The spatial distribution and energies of these frontier orbitals, calculated using DFT, are crucial for predicting the regioselectivity and stereoselectivity of its reactions. For instance, in reactions with nucleophiles, the attack is expected to occur at atomic sites where the LUMO has a large coefficient, while electrophilic attack would be directed towards regions with a high HOMO density.

Table 3: Predicted Frontier Orbital Energies for this compound (Illustrative)

| Orbital | Energy (eV) |

|---|---|

| HOMO | ~ -7.0 |

| LUMO | ~ -1.5 |

Note: These are illustrative values based on general DFT calculations for similar acetylenic compounds.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and anti-bonding orbitals. For this compound, NBO analysis can quantify the extent of hyperconjugative interactions and charge delocalization, which are crucial for understanding its stability and reactivity.

NBO analysis can reveal stabilizing interactions between filled (donor) and empty (acceptor) orbitals. For instance, the interaction between the lone pair of the carbonyl oxygen and the anti-bonding orbitals of adjacent C-C bonds, or the interaction between the π-orbitals of the alkyne and the anti-bonding orbitals of neighboring sigma bonds, can be quantified. The strength of these interactions is measured by the second-order perturbation energy, E(2). Larger E(2) values indicate more significant charge delocalization and stabilization. This analysis can provide a deeper understanding of the electronic effects of the dimethyl substitution and the interplay between the carbonyl and acetylenic functional groups. Studies on similar molecules have demonstrated the utility of NBO analysis in elucidating such intramolecular interactions nih.govq-chem.com.

Molecular Electrostatic Potential (MEP) Surface Analysis for Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior towards electrophiles and nucleophiles nih.gov. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values. Typically, regions of negative electrostatic potential (colored in shades of red) are associated with nucleophilic character and are prone to electrophilic attack, while regions of positive electrostatic potential (colored in shades of blue) indicate electrophilic character and are susceptible to nucleophilic attack.

For this compound, the MEP surface would be expected to show a region of high negative potential around the carbonyl oxygen atom due to its lone pairs of electrons, making it a primary site for electrophilic attack. Conversely, the carbonyl carbon and the acetylenic carbons would likely exhibit positive or less negative potential, marking them as potential sites for nucleophilic attack. The MEP surface provides a clear, intuitive map of the molecule's reactivity, complementing the insights gained from FMO and NBO analyses rsc.org.

No Specific Research Found for

A comprehensive search of scientific literature and chemical databases has revealed a lack of specific research articles focusing on the computational chemistry and theoretical investigations of this compound, particularly concerning the applications of Conceptual Density Functional Theory (DFT) and Quantitative Structure-Reactivity Relationships (QSRR).

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate discussion, including detailed research findings and data tables, for the requested section on "Applications of Conceptual DFT and Quantitative Structure-Reactivity Relationships" for this compound. Generating such content would require speculating or extrapolating from studies on different molecules, which would not adhere to the principles of scientific accuracy and specificity.

Further theoretical research and publication in peer-reviewed scientific journals are necessary to elucidate the specific computational and theoretical characteristics of this compound.

Advanced Derivatives and Analogues Derived from 4,4 Dimethyl 6 Heptyn 2 One

Enyne and Diyne Derivatives through Targeted Alkene and Alkyne Modifications

The presence of a terminal alkyne in 4,4-dimethyl-6-heptyn-2-one is a key feature for the construction of enyne and diyne derivatives. These modifications can significantly alter the electronic properties and the three-dimensional structure of the parent molecule, paving the way for novel applications.

Enyne Derivatives: The terminal alkyne can be readily converted to an enyne system through various metal-catalyzed reactions. For instance, Sonogashira coupling with a vinyl halide allows for the introduction of a conjugated double bond. Another approach involves the controlled partial hydrogenation of a diyne precursor using catalysts like Lindlar's catalyst to yield a cis-alkene. A related enyne, 1-hepten-6-yne, 4,4-dimethyl-, showcases the structural possibility of combining both alkene and alkyne functionalities within this molecular framework. lookchem.com

Diyne Derivatives: The synthesis of symmetric and unsymmetric diynes is a powerful strategy to expand the molecular complexity. The Cadiot-Chodkiewicz coupling, for example, can be employed to couple the terminal alkyne of this compound with a 1-bromoalkyne, leading to an unsymmetrical diyne. Symmetrical diynes can be formed through Glaser or Eglinton couplings of the parent alkyne. Research on the synthesis of neopentylene-tethered 1,6-diynes, such as 4,4-dimethyl-1,6-heptadiyne, highlights synthetic routes that, while not starting from this compound itself, demonstrate the methodologies applicable for creating such diyne systems. nih.govnih.gov These methods often involve the ring-opening fragmentation of precursors like dimedone. nih.gov

| Derivative Type | Synthetic Method | Key Reagents/Catalysts | Resulting Moiety |

| Enyne | Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, Vinyl halide | Conjugated enyne |

| Enyne | Partial Hydrogenation | Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂) | cis-alkene from a diyne |

| Diyne (Unsymmetrical) | Cadiot-Chodkiewicz Coupling | Cu(I) salt, Amine base, 1-Bromoalkyne | R-C≡C-C≡C-R' |

| Diyne (Symmetrical) | Glaser/Eglinton Coupling | Cu(I) or Cu(II) salt, Oxidant (e.g., O₂) | R-C≡C-C≡C-R |

Introduction of Diverse Functional Groups at Peripheral and Central Positions

The functionalization of this compound is not limited to its terminal alkyne. The ketone carbonyl group and the propargylic position offer additional sites for chemical modification, enabling the introduction of a wide range of functional groups.

Peripheral Modifications (Alkyne Terminus): The terminal alkyne can be deprotonated to form a potent nucleophile, an acetylide. This acetylide can then react with a variety of electrophiles. For example, reaction with aldehydes or ketones in a nucleophilic addition reaction introduces a hydroxyl group. Carboxylation with carbon dioxide yields a carboxylic acid, and reaction with halogens introduces a terminal halo-alkyne.

Central Modifications (Ketone and Propargylic Position): The ketone at the 2-position can undergo nucleophilic addition, reduction to a secondary alcohol, or conversion to an imine or other carbonyl derivatives. The propargylic position (C-5) can be a site for radical halogenation, although selectivity can be challenging.

| Position of Functionalization | Reaction Type | Reagents | Introduced Functional Group |

| Terminal Alkyne | Nucleophilic Addition | Aldehyde/Ketone | Hydroxyl (-OH) |

| Terminal Alkyne | Carboxylation | CO₂ | Carboxylic Acid (-COOH) |

| Ketone (C-2) | Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol (-OH) |

| Ketone (C-2) | Wittig Reaction | Phosphonium ylide | Alkene |

| Ketone (C-2) | Reductive Amination | NH₃/H₂, NaBH₃CN | Amine (-NH₂) |

Characterization of Stereoisomers and Their Distinct Reactivity Profiles

While this compound itself is achiral, many of its derivatives possess stereocenters, leading to the formation of stereoisomers (enantiomers and diastereomers). The creation of these stereocenters often occurs during the introduction of new functional groups.

For instance, the reduction of the ketone at the C-2 position to a secondary alcohol using a reducing agent like sodium borohydride (B1222165) will generate a new stereocenter, resulting in a racemic mixture of two enantiomers. The nucleophilic addition of the terminal acetylide to a prochiral aldehyde will similarly create a new stereocenter, leading to a mixture of diastereomers if the starting material is already chiral.

The stereochemistry of these derivatives can have a profound impact on their reactivity and, in the context of medicinal chemistry, their biological interactions. The use of chiral catalysts or reagents can allow for the stereoselective synthesis of a particular enantiomer or diastereomer. For example, asymmetric reduction of the ketone can be achieved using chiral borane (B79455) reagents or through catalytic hydrogenation with a chiral catalyst.

The distinct reactivity profiles of these stereoisomers can be observed in their subsequent transformations. For example, the rate of an intramolecular cyclization reaction may differ significantly between two diastereomers due to differences in steric hindrance and the spatial arrangement of the reacting functional groups.

Synthetic Strategies Towards Biologically Active Analogues (Excluding Biological Activity Details)

The structural core of this compound can serve as a building block in the synthesis of more complex molecules with potential biological relevance. Strategies such as diversity-oriented synthesis (DOS) and function-oriented synthesis (FOS) can be employed to generate libraries of analogues for screening. nih.gov

One common strategy involves intramolecular reactions to form cyclic structures. For example, if the terminal alkyne is first converted to a hydroxyl-containing group, an intramolecular cyclization could be triggered to form a cyclic ether. Similarly, if an amine is introduced, nitrogen-containing heterocycles can be synthesized.

Another powerful approach is the use of multicomponent reactions. The alkyne and ketone functionalities can both participate in reactions that simultaneously form multiple new bonds and introduce significant molecular complexity in a single step. For instance, a Pauson-Khand reaction involving the alkyne could lead to the formation of a cyclopentenone fused to the main carbon chain.

The synthesis of functionalized piperidones and other heterocyclic systems often relies on the strategic combination of functional groups that can undergo intramolecular reactions. researchgate.net While not directly starting from this compound, the principles of these syntheses can be applied to its derivatives. For example, a derivative containing both an amine and a carboxylic acid ester could be designed to undergo an intramolecular amidation to form a lactam ring.

The development of synthetic routes to natural products or their analogues often involves the strategic disconnection of the target molecule to identify key building blocks. A fragment resembling this compound could be a valuable synthon in the total synthesis of various natural products.

Future Research Directions and Unexplored Reactivity of 4,4 Dimethyl 6 Heptyn 2 One

Development of Novel Catalytic Transformations and Methodologies

The dual functionality of 4,4-dimethyl-6-heptyn-2-one opens avenues for a variety of catalytic transformations, moving beyond classical applications. Future research is poised to explore innovative catalytic systems that can selectively engage with either the alkyne or the ketone, or even orchestrate tandem reactions involving both.

A key area of development will be the application of modern catalytic methods for the functionalization of the terminal alkyne. This includes the exploration of transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) to form carbon-carbon bonds, and ruthenium- or gold-catalyzed hydration reactions to selectively form other ketone products. organic-chemistry.orgorgsyn.org The development of novel catalyst systems, potentially utilizing earth-abundant metals, could offer more sustainable and cost-effective synthetic routes. researchgate.net Furthermore, the design of catalysts that can achieve high regio- and stereoselectivity in reactions such as hydrostannation or hydroboration will be crucial for creating complex molecular architectures from this relatively simple starting material. nih.gov

The ketone functionality also presents opportunities for novel catalytic approaches. Research into asymmetric hydrogenation or transfer hydrogenation could yield chiral alcohols, valuable building blocks in medicinal chemistry and materials science. The development of chemoselective catalysts that can reduce the ketone in the presence of the alkyne, or vice versa, remains a significant challenge and a promising area for investigation.

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes involving this compound from traditional batch processes to continuous flow systems represents a significant leap forward in terms of efficiency, safety, and scalability. Continuous flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivities. rsc.orgresearchgate.netnih.gov

For instance, the hydration of the terminal alkyne to form a diketone, a reaction that can be sluggish or require harsh conditions in batch, could be significantly accelerated and optimized in a flow reactor. researchgate.net The enhanced heat and mass transfer in microreactors can also enable the use of highly reactive intermediates and exothermic reactions with greater safety. mt.com Future research will likely focus on developing integrated flow systems where this compound is synthesized and then directly funneled into subsequent transformations, such as the aforementioned catalytic reactions, without the need for intermediate purification steps. rsc.org This "synthesis-on-demand" approach is a cornerstone of modern pharmaceutical and fine chemical manufacturing.

Automated synthesis platforms, which combine robotics with flow chemistry, could further revolutionize the exploration of the reactivity of this compound. These platforms can rapidly screen a wide range of reaction conditions and catalysts, accelerating the discovery of new transformations and the optimization of existing ones.

Implementation of Green Chemistry Principles in Synthetic and Derivatization Routes

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly central to modern synthetic chemistry. numberanalytics.com Future research on this compound will undoubtedly prioritize the development of more sustainable synthetic and derivatization pathways.

This includes the use of greener solvents, such as water or bio-derived solvents, and the development of catalyst systems that can be easily recovered and reused. organic-chemistry.org For example, the hydration of the alkyne could be performed using solid acid catalysts in a flow system, which would eliminate the need for corrosive and difficult-to-remove mineral acids. researchgate.net The use of atom-economical reactions, which maximize the incorporation of all starting materials into the final product, will also be a key focus.

Advanced Spectroscopic and Computational Integration for Real-time Reaction Monitoring

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. The integration of advanced spectroscopic techniques with computational modeling will be instrumental in achieving this.

Real-time monitoring of reactions using techniques such as in-situ infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide valuable kinetic and mechanistic data. nih.govacs.orgnih.govresearchgate.net For example, the characteristic vibrational frequencies of the terminal alkyne C-H bond (around 3300 cm⁻¹) and the C≡C triple bond (around 2100 cm⁻¹) in the IR spectrum can be monitored to track the progress of reactions involving the alkyne functionality. libretexts.orglibretexts.org

Computational chemistry, particularly density functional theory (DFT) calculations, can be used to model reaction pathways, predict transition state energies, and rationalize observed selectivities. organic-chemistry.org The synergy between experimental spectroscopic data and computational modeling will allow for a comprehensive understanding of the factors that govern the reactivity of this compound. This knowledge will be invaluable for the rational design of new catalysts and the optimization of reaction conditions for desired outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.